molecular formula C16H18N2O3 B2686198 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methylisoxazole-4-carboxamide CAS No. 1448070-66-3

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2686198
CAS RN: 1448070-66-3
M. Wt: 286.331
InChI Key: DSCXNXPHVAYRTA-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methylisoxazole-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-AT leads to increased levels of GABA, which can have a number of beneficial effects in the treatment of various neurological disorders.

Scientific Research Applications

Disease-modifying Antirheumatic Drugs

Isoxazole derivatives, including those structurally related to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methylisoxazole-4-carboxamide, have shown promise as disease-modifying antirheumatic drugs. These compounds, through inhibition of dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis, exhibit potential in modifying immune system responses. This mechanism is crucial for developing therapies against autoimmune diseases like rheumatoid arthritis (Knecht & Löffler, 1998).

Synthesis and Functionalization of Isoxazole Derivatives

Research into the synthesis and functionalization of isoxazole derivatives, including cyclopropyl and phenyl substitutions, reveals their broad utility in creating various chemically active molecules. These efforts have led to the development of methods for producing isoxazole-based compounds with potential applications in medicinal chemistry and material science. For example, functionalized nitrile oxides have been used to create a wide array of isoxazole derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Asahara et al., 2015).

Herbicidal Applications

Isoxazole derivatives have also found applications in agriculture as herbicides. Compounds structurally similar to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methylisoxazole-4-carboxamide have been designed to combine pharmacophores from different herbicidal agents, resulting in new compounds with effective weed control capabilities. This innovative approach highlights the potential of isoxazole derivatives in developing more efficient and specific herbicidal solutions (Sun et al., 2020).

Antitumor Activity

Isoxazole derivatives have shown potential in antitumor therapy. The synthesis and study of these compounds reveal their ability to act as prodrugs, releasing active metabolites that can exert cytotoxic effects against tumor cells. This area of research is crucial for the development of new anticancer drugs with improved efficacy and reduced side effects (Stevens et al., 1984).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-14(9-18-21-11)15(19)17-10-16(20,13-7-8-13)12-5-3-2-4-6-12/h2-6,9,13,20H,7-8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCXNXPHVAYRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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